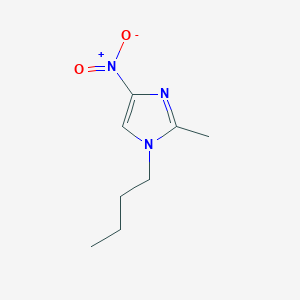
3-Chloro-4-methoxybenzene-1-carboximidamide hydrochloride
Descripción general
Descripción
3-Chloro-4-methoxybenzene-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C8H10Cl2N2O and a molecular weight of 221.08 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for 3-Chloro-4-methoxybenzene-1-carboximidamide hydrochloride is1S/C8H9ClN2O.ClH/c1-12-7-3-2-5 (8 (10)11)4-6 (7)9;/h2-4H,1H3, (H3,10,11);1H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
3-Chloro-4-methoxybenzene-1-carboximidamide hydrochloride is a powder that should be stored at room temperature . The boiling point of the compound is not specified .Aplicaciones Científicas De Investigación
Environmental Impact and Fate of Parabens
Parabens, structurally related to the query compound through the presence of methoxy and chloro groups, have been studied extensively for their occurrence, fate, and behavior in aquatic environments. These compounds, mainly used as preservatives, have been found in wastewater, surface water, and sediments due to continuous introduction into the environment. Their biodegradability, interactions with free chlorine to form halogenated by-products, and the need for further toxicity studies highlight the environmental considerations of related chemical compounds (Haman et al., 2015).
Synthesis and Applications of Vanillin
Vanillin, another structurally related compound due to its methoxy group, illustrates the chemical synthesis processes relevant to the query compound. The synthesis of vanillin, an important chemical intermediate used in various industries, highlights the chemical routes and potential applications of structurally related compounds in pharmaceutical, perfumery, and food flavoring industries (Tan Ju & Liao Xin, 2003).
Potential for Bioactive Applications
Research on methoxychlor, an estrogenic compound with methoxy groups, provides insights into the biological activities that might be relevant for structurally related compounds like 3-Chloro-4-methoxybenzene-1-carboximidamide hydrochloride. Methoxychlor's metabolism to active forms and its effects on fertility, pregnancy, and development suggest potential areas of bioactivity research for related compounds (Cummings, 1997).
Safety And Hazards
Propiedades
IUPAC Name |
3-chloro-4-methoxybenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O.ClH/c1-12-7-3-2-5(8(10)11)4-6(7)9;/h2-4H,1H3,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVZCZVIURXKBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=N)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60545225 | |
| Record name | 3-Chloro-4-methoxybenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-methoxybenzene-1-carboximidamide hydrochloride | |
CAS RN |
126007-98-5 | |
| Record name | 3-Chloro-4-methoxybenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone](/img/structure/B160408.png)

![(2R)-2-amino-6-[[amino(hydrazinyl)methylidene]amino]hexanoic acid](/img/structure/B160413.png)






![2-Acetylhexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B160429.png)

